1,1'-[6-(3-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable target for drug design and development .
Preparation Methods
The synthesis of 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves several steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it useful in the study of bacterial and fungal infections.
Medicine: Due to its anticancer and anti-inflammatory properties, it is investigated for potential therapeutic applications in cancer treatment and inflammatory diseases.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit carbonic anhydrase or cholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar compounds to 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE include other triazolothiadiazines, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The unique combination of the triazole and thiadiazine rings in 1-[5-ACETYL-6-(3-METHOXYPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]ETHAN-1-ONE contributes to its distinct properties and potential as a therapeutic agent .
Properties
Molecular Formula |
C15H14N4O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C15H14N4O3S/c1-9(20)14-13(11-5-4-6-12(7-11)22-3)19(10(2)21)18-8-16-17-15(18)23-14/h4-8H,1-3H3 |
InChI Key |
UACLBUDFWRTJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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